tert-butyl N-(2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of N-Boc-D-Allothreoninal acetonide typically involves multiple steps using organic synthesis techniques. . The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate and a base like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-Boc-D-Allothreoninal acetonide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Boc-D-Allothreoninal acetonide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of N-Boc-D-Allothreoninal acetonide involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active functional groups that can participate in further chemical reactions . The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules in a controlled manner.
Comparison with Similar Compounds
N-Boc-D-Allothreoninal acetonide can be compared with other similar compounds, such as:
N-Boc-D-Threoninal acetonide: Similar in structure but with different stereochemistry.
N-Boc-L-Allothreoninal acetonide: The L-isomer of the compound, which may exhibit different reactivity and biological activity.
N-Boc-D-Serinal acetonide: Another related compound with a different side chain.
The uniqueness of N-Boc-D-Allothreoninal acetonide lies in its specific stereochemistry and the stability provided by the acetonide protecting group, which makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-(2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14) |
InChI Key |
FOGIIADEKHIPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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